molecular formula C19H19ClN2O3S B2371667 3-(4-Chlorophenyl)-5-(((4-isobutylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole CAS No. 1105233-15-5

3-(4-Chlorophenyl)-5-(((4-isobutylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole

Cat. No.: B2371667
CAS No.: 1105233-15-5
M. Wt: 390.88
InChI Key: WOAFSTBZEWAXKC-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-(((4-isobutylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group and an isobutylphenylsulfonylmethyl group attached to the oxadiazole ring.

Preparation Methods

The synthesis of 3-(4-Chlorophenyl)-5-(((4-isobutylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced to the oxadiazole ring.

    Attachment of the isobutylphenylsulfonylmethyl group: This step can be carried out through sulfonylation reactions, where the isobutylphenylsulfonylmethyl group is attached to the oxadiazole ring.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

3-(4-Chlorophenyl)-5-(((4-isobutylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation reactions can introduce halogen atoms into the molecule.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into smaller fragments.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

3-(4-Chlorophenyl)-5-(((4-isobutylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-(((4-isobutylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

3-(4-Chlorophenyl)-5-(((4-isobutylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:

  • 3-(4-Methylphenyl)-5-(((4-isobutylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole
  • 3-(4-Fluorophenyl)-5-(((4-isobutylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole
  • 3-(4-Bromophenyl)-5-(((4-isobutylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole

These compounds share similar structural features but differ in the substituents attached to the oxadiazole ring. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-[[4-(2-methylpropyl)phenyl]sulfonylmethyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3S/c1-13(2)11-14-3-9-17(10-4-14)26(23,24)12-18-21-19(22-25-18)15-5-7-16(20)8-6-15/h3-10,13H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOAFSTBZEWAXKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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